

Application Notes and Protocols for FSLLRY-NH2 in Calcium Imaging Assays

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Compound of Interest

Compound Name: FSLLRY-NH2

Cat. No.: B568837

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Introduction

FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and cellular signaling. Activation of PAR2 by proteases such as trypsin leads to a signaling cascade that includes the mobilization of intracellular calcium ($[Ca^{2+}]_i$). Calcium imaging assays are therefore a critical tool for studying PAR2 activity and the efficacy of its modulators.

These application notes provide a comprehensive guide to utilizing **FSLLRY-NH2** in calcium imaging assays to investigate PAR2 signaling. The protocols detailed below are designed to be adaptable to various cell types and experimental setups.

Mechanism of Action

Protease-Activated Receptors are unique in that they are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmask a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades[1][2]. PAR2 activation typically couples to G $\alpha_q/11$, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm[3].

FSLLRY-NH2 functions as a competitive antagonist, blocking the binding of the tethered ligand and thereby inhibiting PAR2-mediated signaling pathways, including the mobilization of intracellular calcium[4][5]. It is important for researchers to be aware that one study has reported off-target effects of **FSLLRY-NH2**, specifically the activation of mas-related G protein-coupled receptor C11 (MrgprC11), which also leads to an increase in intracellular calcium[6]. This should be taken into consideration when interpreting results, and appropriate controls should be included in experimental designs.

Data Presentation: Quantitative Parameters for **FSLLRY-NH2** and PAR2 Agonists

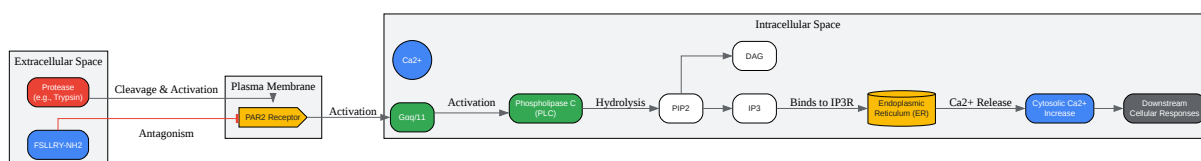
The following table summarizes key quantitative data for the use of **FSLLRY-NH2** and common PAR2 agonists in in vitro assays.

Compound	Type	Target	Effective Concentration	IC50 / EC50	Cell Type	Reference
FSLRY-NH2	Antagonist	PAR2	0.5 mM	-	Primary Bronchial/Tacheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells	[1]
FSLRY-NH2	Antagonist	PAR2	200 µM	-	KNRK cells	
FSLRY-NH2	Antagonist	PAR2	-	50 µM	PAR2-KNRK cells (inhibition of trypsin-mediated activation)	
Trypsin	Agonist	PAR2	10 nM	-	Kirsten virus-transformed rat kidney cells	
SLIGRL-NH2	Agonist	PAR2	10 µM	EC50 of 3.1 µM	P-STC cells, Human	[1]

					colonocyte cell line
					Primary Bronchial/T racheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells
AC264613	Agonist	PAR2	10 µM	-	[1]

Signaling Pathway and Experimental Workflow Diagrams

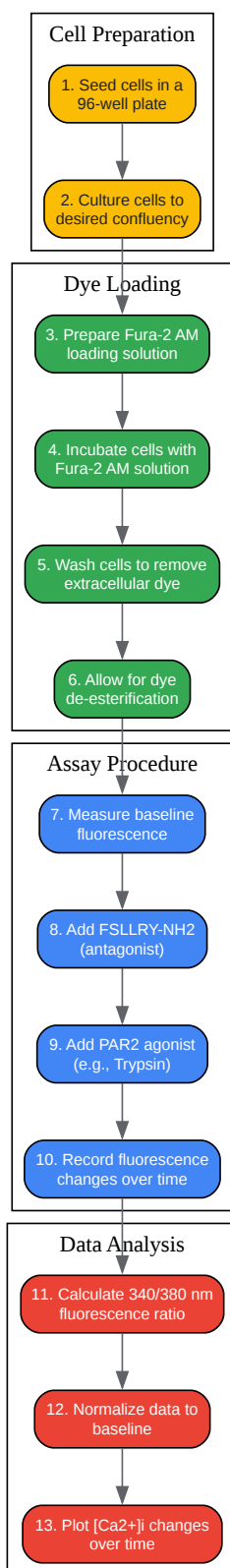
PAR2 Signaling Pathway



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Caption: PAR2 signaling pathway leading to calcium mobilization.

Experimental Workflow for Calcium Imaging Assay



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Caption: Experimental workflow for a calcium imaging assay.

Experimental Protocols

Materials and Reagents

- Cells expressing PAR2 (e.g., HEK293, HT-29, or primary cells of interest)
- **FSLLRY-NH2** peptide
- PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
- Fura-2 AM or Fluo-4 AM calcium indicator dye
- Pluronic F-127
- HEPES-buffered saline (HBS) or other suitable buffer
- Dimethyl sulfoxide (DMSO)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader or microscope with ratiometric imaging capabilities

Protocol 1: Calcium Imaging Assay Using Fura-2 AM

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Preparation:

- Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
- Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

2. Fura-2 AM Loading:

- Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).
- On the day of the assay, prepare the Fura-2 AM loading solution. A typical final concentration is 1-5 μ M Fura-2 AM in HBS. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
- Remove the culture medium from the cells and wash gently with HBS.
- Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
- After incubation, wash the cells twice with HBS to remove extracellular dye.
- Add fresh HBS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

3. Compound Preparation:

- Prepare stock solutions of **FSLLRY-NH2** and the PAR2 agonist in a suitable solvent (e.g., water or DMSO).
- On the day of the assay, prepare working solutions of the compounds at the desired final concentrations in HBS.

4. Calcium Mobilization Assay:

- Place the 96-well plate into a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.
- Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm for Fura-2.
- Establish a stable baseline fluorescence reading for each well for approximately 10-20 seconds.
- To assess the antagonist effect of **FSLLRY-NH2**, add the **FSLLRY-NH2** working solution to the designated wells.

- Due to the rapid kinetics of PAR2 activation, the addition of the PAR2 agonist should follow shortly after the antagonist. A study optimized this to be within 45 seconds of treatment exposure. Therefore, it is recommended to add the PAR2 agonist within this timeframe.
- Immediately begin recording the fluorescence intensity at both excitation wavelengths for a period of 2-5 minutes.

5. Data Analysis:

- Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm for each time point.
- The change in intracellular calcium concentration is proportional to this ratio.
- Normalize the data by dividing the ratio at each time point (R) by the baseline ratio (R0) to obtain the fold change in $[Ca^{2+}]_i$.
- Plot the normalized ratio (R/R0) against time to visualize the calcium mobilization profile.
- The inhibitory effect of **FSLLRY-NH2** can be quantified by comparing the peak response in the presence and absence of the antagonist.

Conclusion

FSLLRY-NH2 is a valuable tool for studying the role of PAR2 in cellular signaling. The provided application notes and protocols offer a framework for conducting calcium imaging assays to investigate the antagonist properties of **FSLLRY-NH2**. Researchers should optimize these protocols for their specific experimental systems and consider potential off-target effects in their data interpretation.

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